molecular formula C10H12Cl2O3S B1426958 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride CAS No. 1339813-92-1

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride

Cat. No.: B1426958
CAS No.: 1339813-92-1
M. Wt: 283.17 g/mol
InChI Key: NVUDYEVAXJPQCS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12Cl2O3S It is characterized by the presence of a chlorophenoxy group attached to a butane-1-sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-chlorophenol with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobutane-1-sulfonyl chloride: Lacks the phenoxy group present in 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride.

    4-(4-Chlorophenoxy)butane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.

    4-(4-Chlorophenoxy)butane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

This compound is unique due to the presence of both a chlorophenoxy group and a sulfonyl chloride group. This combination imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and scientific research.

Properties

IUPAC Name

4-(4-chlorophenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUDYEVAXJPQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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